Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride

Description

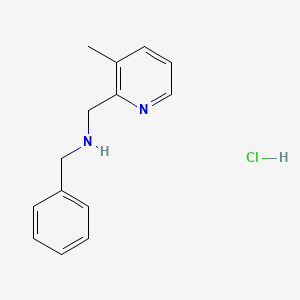

Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride is a tertiary amine derivative featuring a benzyl group and a 3-methylpyridin-2-ylmethyl substituent linked to a central nitrogen atom, with a hydrochloride counterion. This compound is cataloged by Santa Cruz Biotechnology (SCBT) as a biochemical reagent for research applications . The compound is likely utilized in pharmacological studies, given the prevalence of similar amine derivatives in receptor-binding assays and drug discovery workflows .

Properties

Molecular Formula |

C14H17ClN2 |

|---|---|

Molecular Weight |

248.75 g/mol |

IUPAC Name |

N-[(3-methylpyridin-2-yl)methyl]-1-phenylmethanamine;hydrochloride |

InChI |

InChI=1S/C14H16N2.ClH/c1-12-6-5-9-16-14(12)11-15-10-13-7-3-2-4-8-13;/h2-9,15H,10-11H2,1H3;1H |

InChI Key |

SDYRGMQHOJUBCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)CNCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride typically involves the reaction of benzyl chloride with 3-methyl-pyridin-2-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: N-oxides of Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

A. Enzyme Inhibition

Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the pathophysiology of neurodegenerative diseases like Alzheimer's disease. Research indicates that derivatives of this compound exhibit significant inhibitory activity against these enzymes, suggesting potential therapeutic roles in treating cognitive disorders .

B. Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds related to this compound. For instance, a series of synthesized derivatives were tested against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). These studies revealed that certain derivatives possess notable antiproliferative effects, indicating their potential as anticancer agents .

Synthesis and Characterization

A. Synthesis Techniques

The synthesis of this compound involves various chemical reactions, including alkylation and condensation methods. The process typically starts with the preparation of pyridine derivatives followed by benzylation. The efficiency of these methods has been documented with yields often exceeding 70%, showcasing the feasibility of producing this compound on a larger scale for research purposes .

B. Characterization Methods

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are commonly employed to analyze the compound's properties and ensure its suitability for biological testing .

Case Studies

A. Neuroprotective Effects

A study published in 2021 highlighted the neuroprotective effects of this compound derivatives in models of oxidative stress-induced neuronal damage. The results demonstrated that these compounds could mitigate neuronal cell death, thereby supporting their potential use in neuroprotective therapies .

B. Dual Inhibitory Activity

Another significant finding involved the design and synthesis of novel benzyl pyridinium derivatives that exhibited dual inhibitory activity against AChE and BuChE. These compounds were shown to have lower IC50 values compared to traditional inhibitors, indicating enhanced efficacy in enzyme inhibition .

Data Tables

Mechanism of Action

The mechanism of action of Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The benzyl group and the pyridine ring play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzylamine derivatives with substituted pyridine or heterocyclic moieties. Below is a comparative analysis based on synthesis, physicochemical properties, and applications:

Key Observations:

Structural Variations: The 3-methylpyridine group in the target compound contrasts with chlorobenzyl (e.g., compounds 7 and 8) or naphthylmethyl (compound 30) substituents in analogues. These differences influence steric bulk, electronic properties, and receptor-binding affinity .

Synthesis Efficiency :

- Yields for chlorobenzyl analogues (41–42%) are lower than those for naphthylmethyl derivatives (77%), likely due to steric hindrance or reactivity of the chlorinated intermediates .

Physicochemical Properties :

- Melting points correlate with molecular symmetry and intermolecular interactions. For example, compound 30 (160°C) exhibits higher thermal stability than compound 7 (120°C), attributed to the rigid naphthyl system .

Biological Relevance :

- Chlorobenzyl derivatives (7, 8) are often explored as kinase inhibitors or GPCR modulators due to their halogenated aromatic systems, which enhance target engagement .

- The target compound’s 3-methylpyridine group may confer improved solubility over purely aromatic analogues, making it suitable for in vitro assays .

Biological Activity

Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Overview of Biological Activities

The compound has been investigated for several biological activities, primarily focusing on its antimicrobial , anticancer , and neurological properties. Research indicates that it may interact with specific molecular targets, influencing various biochemical pathways.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzyl-pyridine compounds exhibit notable antimicrobial properties. For instance, a recent study evaluated the antibacterial and antifungal activities of similar alkaloids, revealing effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across different strains .

| Microbial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. One significant finding indicated that the compound could induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells, suggesting a mechanism that hampers cancer cell proliferation . The concentration-dependent response observed in these studies underscores the compound's potential as a therapeutic agent.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects.

- Receptor Interaction : It is also hypothesized that the compound interacts with neurotransmitter receptors, influencing neuronal signaling pathways which could be beneficial in treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated several pyridine derivatives for their antimicrobial efficacy. The results indicated that certain structural modifications enhanced their activity against various microbial strains. The presence of halogen substituents was particularly noted as a contributing factor to increased bioactivity .

Case Study 2: Anticancer Properties

In another investigation focused on anticancer properties, this compound was tested on multiple cancer cell lines. The results showed significant cytotoxicity, with IC50 values indicating potent activity against specific cancer types. This study emphasized the importance of structural features in optimizing anticancer activity .

Q & A

Q. What are the standard synthetic routes for preparing Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. A typical approach involves reacting 3-methyl-pyridin-2-ylmethylamine with benzyl chloride in the presence of a base like triethylamine (TEA) to form the tertiary amine, followed by HCl treatment to yield the hydrochloride salt . Purification is achieved via flash chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization. Yield optimization requires controlling stoichiometry, reaction temperature (0–60°C), and inert atmosphere .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To verify proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm, methyl groups at δ 2.3–2.5 ppm) and carbon backbone .

- HRMS : For exact mass confirmation (e.g., [M+H]+ expected ~277.15 g/mol) .

- Elemental Analysis : To validate Cl⁻ content (~14.5% for C₁₄H₁₇N₂Cl) .

- X-ray Crystallography : For definitive 3D structure determination using programs like SHELXL .

Q. What are the critical handling precautions for this hygroscopic amine hydrochloride?

Methodological Answer:

- Store under argon at –20°C to prevent hydrolysis.

- Use desiccants during weighing and gloveboxes for moisture-sensitive reactions.

- PPE: Nitrile gloves, lab coat, and goggles to avoid skin/eye irritation (similar to benzylamine derivatives) .

Advanced Research Questions

Q. How can computational tools like SHELXL and ORTEP-3 aid in resolving crystallographic ambiguities?

Methodological Answer:

- SHELXL : Refine high-resolution X-ray data to model hydrogen bonding (e.g., N–H⋯Cl interactions) and thermal parameters .

- ORTEP-3 : Generate publication-quality thermal ellipsoid plots to visualize bond delocalization (e.g., allylic systems in pyridylmethyl groups) .

- Example workflow: Data collection → SHELXS/SHELXD for structure solution → SHELXL refinement → ORTEP-3 visualization .

Q. How would you design a bioactivity assay to study its interaction with neuronal receptors?

Methodological Answer:

- Target Selection : Prioritize receptors with known benzylamine affinity (e.g., neurokinin NK2 ).

- In Vitro Assay : Use radioligand binding (³H-labeled compound) or fluorescence polarization to measure IC₅₀ values.

- Data Analysis : Fit dose-response curves using GraphPad Prism. Compare to reference inhibitors (e.g., AChE/BChE-IN-3, IC₅₀ ~0.38 μM) .

Q. How can conflicting NMR and HRMS data be resolved during characterization?

Methodological Answer:

- Scenario : Discrepancy in molecular ion peaks (HRMS vs. theoretical).

- Troubleshooting Steps :

Data Interpretation & Optimization

Q. How do you optimize reaction yields when scaling up synthesis?

Methodological Answer:

Q. What analytical strategies differentiate polymorphic forms of the hydrochloride salt?

Methodological Answer:

- PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 10.5°, 15.8°).

- DSC : Identify melting endotherms (e.g., Tm = 120–160°C for hydrates vs. anhydrous forms) .

- FTIR : Detect O–H stretches (~3400 cm⁻¹) in hydrated polymorphs .

Advanced Applications

Q. How can this compound serve as a precursor for metal-ligand complexes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.